

Managing ENMD-2076 Tartrate toxicity in animal studies

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

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ENMD-2076 Tartrate Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing **ENMD-2076 tartrate** toxicity in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-2076 and what is its mechanism of action?

A1: ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor.^[1] Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.^{[2][3]} Additionally, it targets several receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).^{[2][4]} This dual action on both cell proliferation and angiogenesis contributes to its anti-tumor activity.^{[2][3]}

Q2: What are the most common toxicities observed with ENMD-2076 in animal studies?

A2: In preclinical studies, ENMD-2076 is generally described as well-tolerated at therapeutic doses.^{[2][4]} However, at higher exposures, several toxicities have been noted. In 28-day continuous dosing studies in rats, observed toxicities included gastrointestinal issues, abnormalities in liver function tests, bone marrow suppression, and changes to the adrenal cortex.^[3] Dental discoloration and abnormalities in the femoral growth plate, a potential effect

of anti-angiogenic agents, were also seen in rats.[3] In dogs, the primary toxicity observed was gastrointestinal.[3] In mice, doses up to 200 mg/kg/day are generally well-tolerated, but higher doses (e.g., 400 mg/kg/day) have been associated with weight loss and mortality.[1]

Q3: Are the toxicities observed in animals reversible?

A3: Many of the toxicities observed in a 28-day rat toxicology study were reversible after a 28-day recovery period.[3] This suggests that with appropriate management, such as dose interruption or reduction, animals may recover from the adverse effects.

Q4: What is a suitable vehicle for oral administration of **ENMD-2076 tartrate** in mice?

A4: While specific formulation details for ENMD-2076 in the cited studies are not exhaustive, a common vehicle for oral gavage of small molecules in mice is sterile water.[3] For compounds with limited aqueous solubility, formulations using vehicles such as 0.5% methylcellulose or a combination of DMSO, PEG300, Tween-80, and saline are often employed.[5][6] It is critical to perform small-scale formulation trials to ensure the stability and homogeneity of the ENMD-2076 suspension or solution before administration.

Troubleshooting Guide: Managing In Vivo Toxicities

This guide provides practical advice for managing adverse effects that may arise during preclinical studies with ENMD-2076. The mainstay of toxicity management is intensive supportive care, dose interruption, and, if necessary, dose reduction.[7]

Observed Issue	Potential Cause / Monitoring	Suggested Action
Weight Loss (>15% of baseline)	<ul style="list-style-type: none">- General toxicity, reduced food/water intake, GI effects.- Monitor body weight daily or at least three times per week.- Observe animals for signs of distress, dehydration, or reduced activity.	<p>1. Dose Interruption: Pause dosing for 1-3 days and monitor for weight recovery. 2. Supportive Care: Provide hydration support (e.g., subcutaneous saline) and palatable, high-calorie supplemental food. 3. Dose Reduction: If weight does not recover or toxicity recurs upon re-challenge, restart at a reduced dose (e.g., 75% of the original dose).</p>
Gastrointestinal Distress (Diarrhea, Dehydration)	<ul style="list-style-type: none">- Direct effect of the compound on the GI tract.[3] - Monitor for changes in fecal consistency and signs of dehydration (e.g., skin tenting, lethargy).	<p>1. Supportive Care: Ensure ad libitum access to water. Provide hydration support if necessary.[7] 2. Dietary Modification: Provide moist chow to increase water intake. 3. Dose Interruption/Reduction: Follow the same procedure as for weight loss.</p>
Hypertension	<ul style="list-style-type: none">- Mechanism-based toxicity related to VEGFR inhibition.[7] [8] - While not commonly reported in mouse xenograft studies, it is a known class effect of VEGFR inhibitors.[7] For studies in species where blood pressure can be monitored (e.g., telemeterized dogs or rats), establish a baseline before dosing.	<p>1. Monitoring: Regularly monitor blood pressure if the animal model allows. 2. Dose Modification: If significant hypertension is observed, consider dose reduction. In clinical settings, anti-hypertensive medications are used.[8]</p>

Bone Marrow Suppression (Neutropenia, Anemia)	- Effect on hematopoietic progenitor cells.[3] - Monitor complete blood counts (CBCs) at baseline and at selected time points during the study, especially for longer-term experiments.	1. Dose Interruption: Pause dosing if significant cytopenias are observed and monitor for recovery. 2. Dose Reduction: Restart at a lower dose once counts have recovered to an acceptable level.
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Data Presentation

Table 1: Tolerability of ENMD-2076 in Murine Xenograft Models

Species	Model	Dose (Oral)	Dosing Schedule	Observed Tolerability	Reference
Mice	HT-29 Colorectal Cancer	100 mg/kg & 200 mg/kg	Daily	Well within tolerability limits; no outward morbidity or weight loss.	[1]
Mice	HCT-116 Colorectal Cancer	200 mg/kg	Twice Daily (400 mg/kg total)	Eventual weight loss and mortality observed.	[1]
NOD/SCID Mice	H929 Plasmacytom a	50, 100, & 200 mg/kg	Daily	Minimal toxicity; stable weight of treated animals.	[9]
General	Various Xenograft Models	Up to 302 mg/kg	Daily	Well-tolerated with no weight loss or morbidity (exception: A375 model).	[10]

Table 2: In Vitro Inhibitory Activity of ENMD-2076

Target Kinase	IC ₅₀ (nM)	Target Kinase	IC ₅₀ (nM)
Aurora A	14	FGFR1	92.7
Flt3	1.86	FGFR2	70.8
KDR/VEGFR2	58.2	Src	56.4
Flt4/VEGFR3	15.9	PDGFR α	-

Data compiled from
multiple sources.[7]

[\[11\]](#)[\[12\]](#)

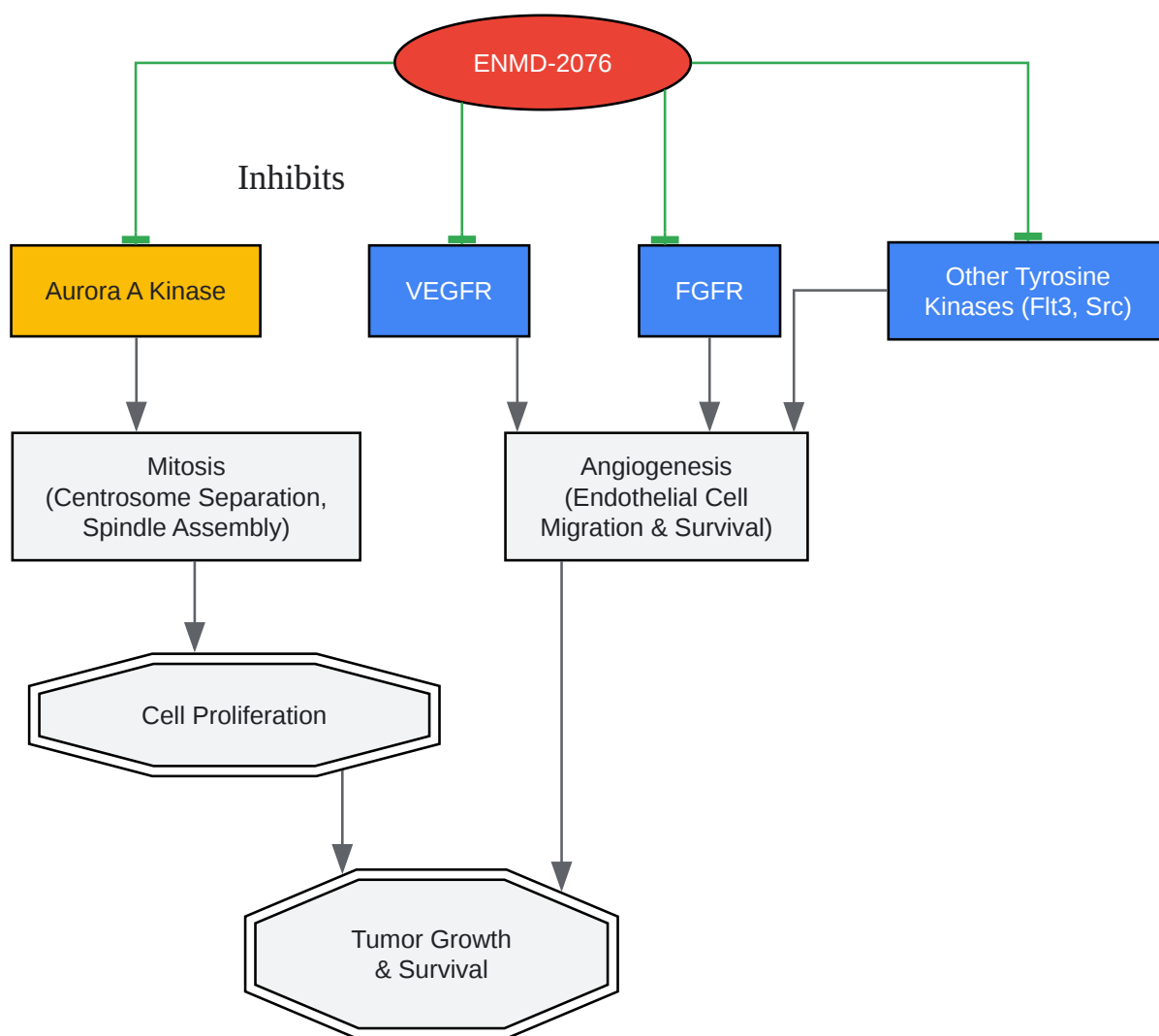
Experimental Protocols

Protocol 1: General In Vivo Efficacy and Tolerability Study in a Subcutaneous Xenograft Model

- Animal Model: Utilize immunodeficient mice (e.g., NCr nude or CB.17 SCID) appropriate for the selected cancer cell line.[\[3\]](#)
- Cell Implantation: Subcutaneously inject cancer cells (e.g., 2×10^6 to 30×10^6 cells mixed with Matrigel) into the flank of each mouse.[\[3\]](#)
- Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize animals into treatment and control groups.
- Compound Preparation: Prepare **ENMD-2076 tartrate** in a suitable vehicle (e.g., sterile water) for oral administration. Ensure the formulation is homogenous.
- Dosing: Administer ENMD-2076 or vehicle daily via oral gavage at the desired dose (e.g., 100-200 mg/kg).[\[1\]](#) To minimize procedural stress, a technique of pre-coating the gavage needle with a sucrose solution can be employed.[\[5\]](#)
- Monitoring Tumor Growth: Measure tumor dimensions with calipers at least twice weekly and calculate tumor volume (e.g., Volume = (length x width²)/2).
- Toxicity Monitoring:

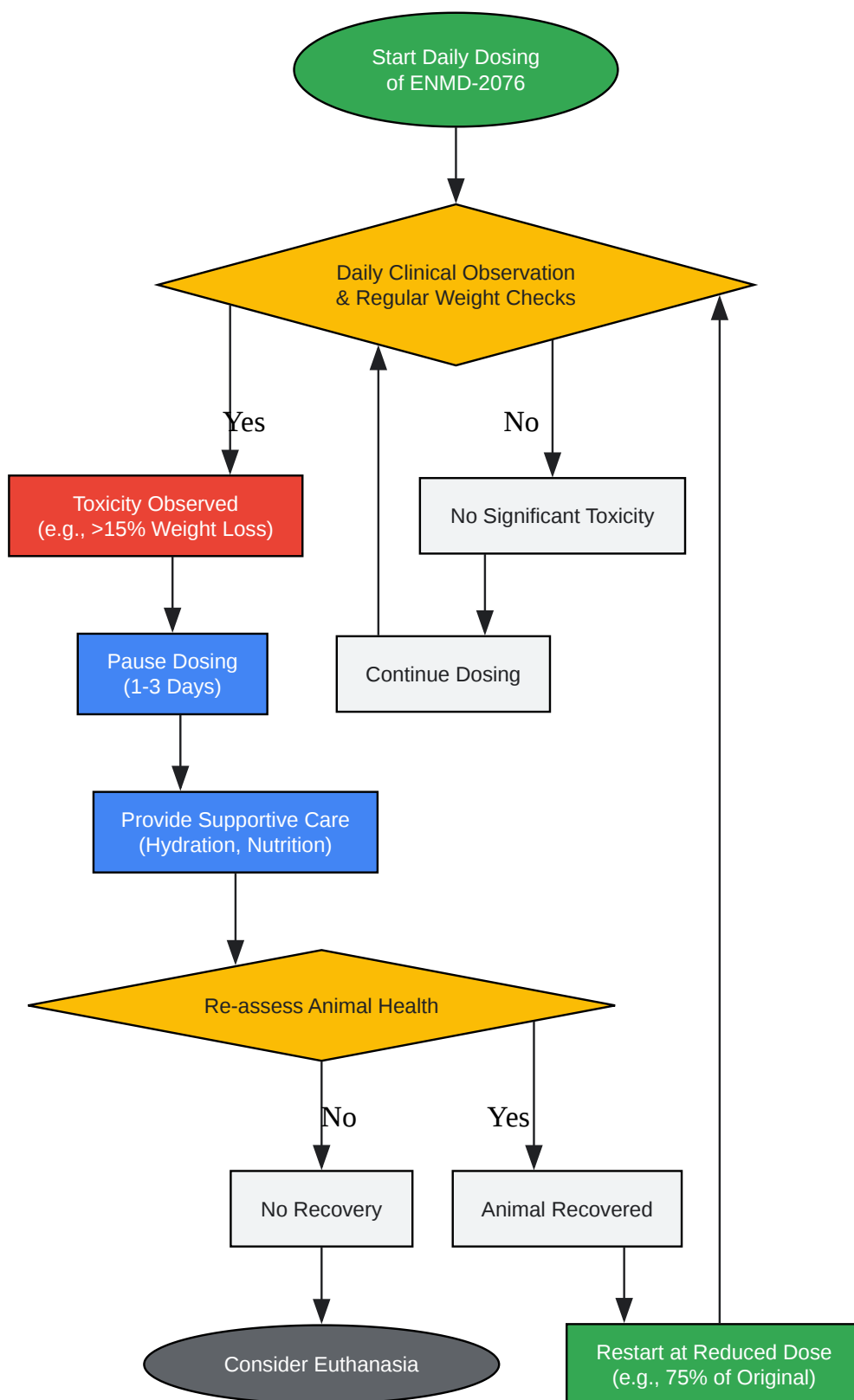
- Record body weights at least three times per week.
- Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, or fecal consistency).
- Establish a threshold for intervention (e.g., >15% body weight loss) that triggers dose interruption.
- Study Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.[1] Euthanize animals at the endpoint for tissue collection and further analysis.

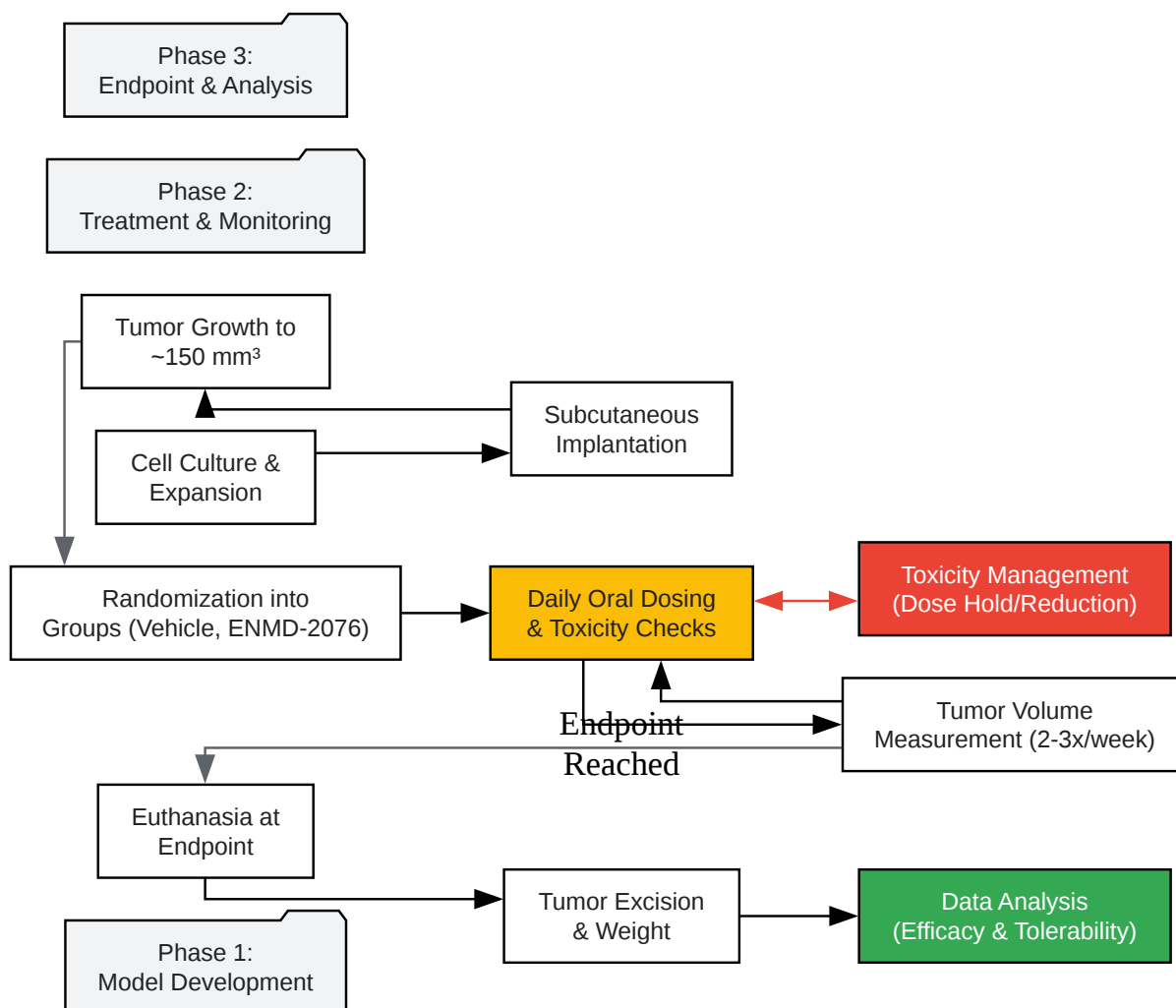
Mandatory Visualizations



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Caption: Mechanism of action of ENMD-2076.





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